MPI_5a

Epigenetics Cancer Biology Enzymology

Researchers validating HDAC6-mediated α-tubulin deacetylation often face inconsistent selectivity data from generic 'class-based' tools. MPI_5a solves this with defined, quantitative isoform selectivity (500-fold over HDAC1/2; 40-fold over HDAC8) and a cellular IC50 of 210 nM, enabling reproducible dose-response studies without complete target saturation. Key differentiation: · 500-fold selectivity over HDAC1/2, 40-fold over HDAC8-ideal for selectivity panel benchmarking. · High aqueous solubility with low Caco-2 permeability; optimized for in vitro biochemical and cellular assays. · Supported by batch-specific purity (≥98%) and rigorous QC; available from stock for immediate global shipment.

Molecular Formula C16H17N3O3
Molecular Weight 299.32 g/mol
Cat. No. B609309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPI_5a
SynonymsMPI5a;  MPI 5a;  MPI-5a
Molecular FormulaC16H17N3O3
Molecular Weight299.32 g/mol
Structural Identifiers
InChIInChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20)
InChIKeyNNQAQGDSGCGFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MPI_5a Selective HDAC6 Inhibitor


MPI_5a is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) with a biochemical IC50 of 36 nM . It exhibits minimal activity against other HDAC isoforms, with selectivity ratios of 500-fold over HDAC1/HDAC2 and 40-fold over HDAC8 . In cellular assays, MPI_5a inhibits acyl-tubulin accumulation with an IC50 of 210 nM . The compound's chemical structure is N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide, with CAS number 1259296-46-2 and molecular weight 299.32 g/mol [1].

HDAC6 selective inhibition studies (biochemical and cellular)
Isoform selectivity profiling (HDAC6 vs Class I/HDAC8)
Cellular target engagement assays (acyl-tubulin biomarker)

MPI_5a Interchangeability Limitations


HDAC6 inhibitors display wide variability in isoform selectivity profiles, physicochemical properties, and cellular target engagement, making simple substitution scientifically invalid. For instance, while Tubastatin A exhibits >1000-fold selectivity over most HDACs except HDAC8 [1], MPI_5a shows a distinct selectivity fingerprint with 500-fold discrimination against HDAC1/2 but only 40-fold against HDAC8 . Similarly, cellular potency differs: MPI_5a inhibits acyl-tubulin accumulation with an IC50 of 210 nM , whereas ACY-1215 shows IC50 values ranging from 0.1-1 µM in growth inhibition assays . These quantitative differences necessitate compound-specific validation rather than generic class-based assumptions.

Isoform selectivity mismatch
HDAC6 inhibitor selectivity fingerprints differ; HDAC8 inhibition propensity may shift cellular outcomes across compounds.
Cellular potency not interchangeable
Cellular target engagement IC50 values vary among HDAC6 inhibitors, requiring compound-specific validation in target cells.
Physicochemical property differences
Permeability and solubility profiles alter experimental compatibility; systemic exposure model relevance may not transfer.

MPI_5a Quantitative Comparison vs. Clinical/Tool Inhibitors


Biochemical Potency vs. Clinical-Stage HDAC6 Inhibitors

MPI_5a inhibits HDAC6 with an IC50 of 36 nM . This places it intermediate between the clinical candidate ACY-1215 (Ricolinostat, IC50 5 nM) and the tool compound HPOB (IC50 56 nM) [1]. Compared to Tubastatin A (IC50 15 nM) [2] and Nexturastat A (IC50 5 nM) [3], MPI_5a shows reduced potency, which may be advantageous in contexts requiring partial inhibition or reduced target engagement.

Biochemical IC50
Cross-study comparable
36 nM (HDAC6)
ACY-1215 5 nM HPOB 56 nM Tubastatin A 15 nM Nexturastat A 5 nM
Supports HDAC6 pathway inhibition study fit
Cell-free enzymatic assay, recombinant HDAC6
Epigenetics Cancer Biology Enzymology

Isoform Selectivity vs. Tubastatin A and Nexturastat A

MPI_5a demonstrates 500-fold selectivity for HDAC6 over HDAC1/HDAC2 and 40-fold selectivity over HDAC8 . In contrast, Tubastatin A shows >1000-fold selectivity over all isoforms except HDAC8 (57-fold) [1], while Nexturastat A has >190-fold selectivity over other HDACs [2]. This differential selectivity may translate to distinct cellular effects, as HDAC8 inhibition can modulate cohesin function and other processes.

Isoform Selectivity
Cross-study comparable
500× HDAC1/2; 40× HDAC8
Tubastatin A >1000× (except HDAC8 57×) Nexturastat A >190×
Selectivity fingerprint informs off-target context review
HDAC8 inhibition may modulate cohesin pathways; isoform panel assay
Selectivity Profiling Drug Discovery Chemical Biology

Cellular Target Engagement in HeLa Cells

In HeLa cells, MPI_5a inhibits acyl-tubulin accumulation with an IC50 of 210 nM . This cellular activity is consistent with its biochemical potency and demonstrates target engagement. By comparison, Tubastatin A shows cellular α-tubulin acetylation with EC50 values in the 100-500 nM range [1], while ACY-1215 exhibits growth inhibition IC50s of 0.1-1 µM in lymphoma cell lines [2]. MPI_5a's cellular IC50 of 210 nM indicates effective intracellular target modulation.

Cellular Target Engagement
Reported
210 nM (HeLa)
Tubastatin A EC50 100-500 nM ACY-1215 GI50 0.1-1 µM
Supports cellular target engagement study context
Acyl-tubulin accumulation readout in HeLa cells
Cellular Pharmacology Target Engagement Epigenetics

Physicochemical Profile vs. ACY-775

MPI_5a exhibits low permeability in Caco-2 cell monolayers and high thermodynamic solubility in phosphate buffer . In contrast, ACY-775 is a brain-penetrant HDAC6 inhibitor with high oral bioavailability [1]. This distinction makes MPI_5a more suitable for in vitro studies or local administration, whereas ACY-775 is optimized for CNS applications.

Physicochemical Profile
Class-level inference
Low permeability, High solubility
Supports in vitro assay compatibility; systemic exposure context differs from brain-penetrant inhibitors
Caco-2 monolayer; phosphate buffer solubility; qualitative comparison to ACY-775
ADME Drug Discovery Chemical Biology

MPI_5a Application Scenarios


Acyl-Tubulin Regulation in Cancer Cells

Researchers can use MPI_5a to confirm HDAC6-mediated deacetylation of α-tubulin in HeLa or other cancer cells, with a cellular IC50 of 210 nM . Its intermediate potency allows dose-response studies without complete target saturation, facilitating investigation of partial inhibition effects.

HDAC Isoform Selectivity Profiling

MPI_5a serves as a reference compound for HDAC6 selectivity panels, with defined selectivity ratios of 500-fold over HDAC1/2 and 40-fold over HDAC8 . This enables benchmarking of novel inhibitors and assessment of off-target liabilities.

In Vitro Controlled Target Engagement Assays

Given its low Caco-2 permeability and high solubility , MPI_5a is well-suited for in vitro biochemical and cellular assays where systemic exposure is not required. Its physicochemical properties minimize nonspecific binding and precipitation in aqueous buffers.

Application
Selection Property
Validation Focus
Acyl-tubulin regulation in cancer models
HDAC6-dependent tubulin deacetylation assay
Acyl-tubulin biomarker response, dose-response profiling
HDAC isoform selectivity benchmarking
Defined selectivity fingerprint (HDAC6 vs HDAC1/2/8)
Off-target liability screening and panel validation
In vitro target engagement assays
Aqueous solubility, low nonspecific binding
Minimize assay interference and precipitation artifacts
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